1H-Indazol-5-amine, 3-(trifluoromethyl)-
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Overview
Description
3-(trifluoromethyl)-1H-indazol-5-amine is a chemical compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making them more lipophilic and metabolically stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as cesium fluoride and trifluoromethanesulfanylamide, under specific reaction conditions .
Industrial Production Methods
Industrial production of 3-(trifluoromethyl)-1H-indazol-5-amine may involve scalable flow chemistry techniques. These methods utilize continuous flow reactors to streamline the synthesis process, ensuring consistent product quality and yield. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethanesulfanylamide and bismuth (III) chloride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various trifluoromethyl-substituted derivatives .
Scientific Research Applications
3-(trifluoromethyl)-1H-indazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Compared to these similar compounds, 3-(trifluoromethyl)-1H-indazol-5-amine stands out due to its indazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it a versatile compound with a broader range of applications in various fields .
Properties
CAS No. |
57631-09-1 |
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Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-indazol-5-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-5-3-4(12)1-2-6(5)13-14-7/h1-3H,12H2,(H,13,14) |
InChI Key |
HTFVEDPYBMUSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)C(F)(F)F |
Origin of Product |
United States |
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